2-Amino-2-cyclopentylpropanoic acid;hydrochloride
Description
2-Amino-2-cyclopentylpropanoic acid hydrochloride is a cyclopentane-substituted amino acid derivative in its hydrochloride salt form. Its structure features a cyclopentyl group attached to the α-carbon of the propanoic acid backbone, with an amino group at the same position. This compound is primarily utilized in pharmaceutical research as a chiral building block or intermediate for drug development, leveraging the steric and electronic properties of the cyclopentyl group to modulate biological activity .
Properties
IUPAC Name |
2-amino-2-cyclopentylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(9,7(10)11)6-4-2-3-5-6;/h6H,2-5,9H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSNQPPKHQZKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopentylpropanoic acid;hydrochloride typically involves the following steps:
Amination: The addition of an amino group to the cyclopentylated intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the above synthetic steps are carried out under controlled conditions. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C) to ensure optimal reaction rates.
Catalysts: Use of acid or base catalysts to facilitate the cyclopentylation and amination steps.
Purification: The final product is purified using crystallization or chromatography techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclopentylpropanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Oxo derivatives of the original compound.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-2-cyclopentylpropanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopentylpropanoic acid;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Comparison with Similar Compounds
(a) 2-Amino-2-cyclopropylacetic Acid Hydrochloride (CAS 1219429-81-8)
- Structure : Cyclopropane ring replaces cyclopentane, with a shorter carbon chain (acetic acid backbone).
- Impact : The smaller cyclopropane ring increases ring strain but may enhance reactivity in synthetic pathways. Reduced lipophilicity compared to the cyclopentyl analog could affect membrane permeability .
- Applications: Potential intermediate for constrained peptides or enzyme inhibitors.
(b) 2-Amino-2-(4-methoxyphenyl)propanoic Acid Hydrochloride (CAS 871842-89-6)
- Structure : Aromatic 4-methoxyphenyl group substitutes the cyclopentyl moiety.
- Higher molecular weight (239.68 g/mol) compared to the cyclopentyl derivative (229.7 g/mol) could influence solubility .
- Applications : Used in designing kinase inhibitors or GPCR-targeted therapies.
(c) 2-Amino-2-(3-chlorophenyl)propanoic Acid Hydrochloride (CAS 1810069-93-2)
- Structure : Chlorine atom at the 3-position of the phenyl ring.
- Higher logP value compared to methoxyphenyl analogs suggests increased lipophilicity .
Modifications in Backbone and Functional Groups
(a) 2-Amino-2-methyl-1-propanol Hydrochloride (CAS 8.14099)
- Structure : Hydroxyl group replaces the carboxylic acid; methyl group at the α-position.
- Impact: The hydroxyl group improves aqueous solubility, while the methyl group reduces steric hindrance. This compound is less acidic (pKa ~9–10 for the amine) compared to propanoic acid derivatives (pKa ~2–3 for carboxylic acid) .
- Applications : Buffer agent or surfactant in formulations.
(b) 2-(Aminooxy)-2-methylpropanoic Acid Hydrochloride (CAS N/A)
- Structure: Aminooxy (-ONH2) group replaces the amino (-NH2) group.
- Impact: The aminooxy group enables unique reactivity, such as oxime formation, for bioconjugation. However, reduced stability under acidic conditions compared to amino analogs .
(a) Tranylcypromine Hydrochloride (CAS 1986-47-6)
- Structure : Cyclopropane ring fused to a phenyl group; primary amine.
- Biological Relevance: Potent inhibitor of SARS-CoV-2 3CL protease (IC50 ~3 µM) and monoamine oxidase (MAO). The rigid cyclopropane-phenyl scaffold is critical for target engagement .
- Contrast: The cyclopentylpropanoic acid derivative lacks direct evidence of antiviral activity but may offer tunable steric bulk for analogous targets.
Physicochemical and Pharmacokinetic Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP (Predicted) |
|---|---|---|---|---|---|
| 2-Amino-2-cyclopentylpropanoic acid HCl | Not Provided | C8H16ClNO2 | ~193.7 (base) + 36.46 (HCl) | Cyclopentyl | 1.8–2.2 |
| 2-Amino-2-cyclopropylacetic acid HCl | 1219429-81-8 | C5H10ClNO2 | 159.6 | Cyclopropyl | 0.5–1.0 |
| 2-Amino-2-(4-methoxyphenyl)propanoic acid HCl | 871842-89-6 | C10H14ClNO3 | 239.68 | 4-Methoxyphenyl | 1.2–1.6 |
| Tranylcypromine HCl | 1986-47-6 | C9H12ClN | 169.65 | Phenylcyclopropane | 2.0–2.5 |
Notes:
- Lipophilicity (logP) values estimated using ChemAxon software.
- Hydrochloride salts generally improve crystallinity and stability but reduce solubility in non-polar solvents.
Biological Activity
2-Amino-2-cyclopentylpropanoic acid; hydrochloride (CAS No. 148326-56-1) is a synthetic amino acid that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO·HCl
- Molecular Weight : Approximately 193.67 g/mol
The compound features a cyclopentyl group attached to the alpha carbon of the amino acid backbone, which influences its steric and electronic properties, thereby affecting its interactions with biological targets.
Enzyme Inhibition Potential
Research indicates that 2-amino-2-cyclopentylpropanoic acid; hydrochloride exhibits significant enzyme inhibition properties. The unique cyclopentyl structure may enhance binding affinity to specific enzymes, making it a candidate for drug development targeting various biological pathways.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Feature | CAS Number | Potential Activity |
|---|---|---|---|
| 2-Amino-3-cyclopentylpropanoic acid; hydrochloride | Cyclopentyl group | 1423369-09-8 | Enzyme inhibition |
| 2-Amino-3-cyclohexylpropanoic acid; hydrochloride | Cyclohexyl group | 1461689-20-2 | Enzyme inhibition |
| 2-Amino-3-phenylpropanoic acid; hydrochloride | Phenyl group | Not specified | Potential receptor modulation |
The presence of the cyclopentyl group in this compound imparts unique steric and electronic characteristics that may lead to different biological activities compared to similar compounds.
The mechanism by which 2-amino-2-cyclopentylpropanoic acid; hydrochloride exerts its biological effects is primarily through interactions with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating receptor signaling pathways.
Case Studies
-
Enzyme Inhibition Study :
A study evaluated the inhibitory effects of 2-amino-2-cyclopentylpropanoic acid on a specific enzyme involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic applications in metabolic disorders. -
Pharmacological Applications :
In pharmacological research, this compound has been explored as a precursor for drug molecules targeting neurological disorders. Its ability to modulate neurotransmitter activity positions it as a promising candidate for further investigation in clinical settings.
Research Findings
Recent studies have highlighted the compound's potential as a building block in medicinal chemistry. Its structural properties allow for modifications that could enhance its bioavailability and therapeutic efficacy.
Summary of Findings
- Biological Activity : Significant potential for enzyme inhibition.
- Applications : Drug development targeting specific biological pathways.
- Mechanism : Interaction with enzymes and receptors leading to modulation of biological activity.
Q & A
Q. What are the optimal synthetic routes for 2-amino-2-cyclopentylpropanoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cyclopentyl group introduction via alkylation or reductive amination of a β-keto ester precursor, followed by hydrochlorination. For example, ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride (structurally analogous) is synthesized using HCl in anhydrous ethanol under reflux . Optimization includes controlling pH (4–6), temperature (60–80°C), and stoichiometric ratios of reactants. Post-synthetic purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) enhances purity. Monitoring via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) ensures reaction completion .
Q. Which analytical techniques are most effective for characterizing the structural integrity of 2-amino-2-cyclopentylpropanoic acid hydrochloride?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopentyl group (δ ~1.5–2.5 ppm for cyclopentyl protons; δ ~30–40 ppm for carbons) and protonation state of the amino group (broad singlet at δ ~8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 204.1 (theoretical) and fragments corresponding to cyclopentyl cleavage.
- X-ray Crystallography : Resolves stereochemistry and salt formation (HCl coordination), critical for verifying enantiopurity in chiral derivatives .
Q. How do solvent systems and pH influence the solubility and stability of this compound in aqueous buffers?
The hydrochloride salt enhances aqueous solubility (~50 mg/mL in H₂O at pH 3–5) due to ionic interactions. However, in alkaline conditions (pH >7), freebase precipitation occurs. Stability studies (HPLC monitoring) show degradation <5% over 48 hours at 4°C in PBS (pH 7.4), but accelerated degradation occurs at 37°C (15% loss in 24 hours). Use of stabilizers (e.g., 0.1% ascorbic acid) mitigates oxidation .
Advanced Research Questions
Q. What mechanistic insights explain its potential as a GABA receptor modulator, and how can in vitro assays validate this activity?
The cyclopentyl group mimics hydrophobic pockets in GABA_A receptor subunits. Competitive binding assays (³H-muscimol displacement) in rat cortical membranes show IC₅₀ ~10 μM, suggesting partial agonism. Electrophysiological patch-clamp studies on HEK293 cells expressing α1β2γ2 receptors confirm chloride current potentiation (EC₅₀ ~15 μM). Contradictions in efficacy (e.g., lower potency in β3-containing receptors) require subtype-specific receptor modeling .
Q. How can computational methods (e.g., molecular docking) predict its interaction with biological targets, and what are the limitations?
Docking (AutoDock Vina) into the GABA_A receptor (PDB: 6HUP) identifies hydrogen bonding with Asn60 and π-alkyl interactions with the cyclopentyl group. MM/GBSA calculations estimate ΔG ~-8.2 kcal/mol. Limitations include neglecting solvent effects on protonation states and dynamic allosteric modulation. MD simulations (>100 ns) improve reliability by accounting for receptor flexibility .
Q. How should researchers address contradictions in reported IC₅₀ values for enzyme inhibition across studies?
Discrepancies (e.g., IC₅₀ ranging from 5–50 μM for COX-2 inhibition) may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardization using recombinant human enzymes (10 nM, 30-min preincubation) and controls (celecoxib) reduces variability. Meta-analysis of raw data (e.g., via Prism) identifies outliers and normalizes results to protein concentration .
Q. Methodological Tables
| Parameter | Synthetic Optimization | Biological Assay |
|---|---|---|
| Key Variable | Reaction pH | Receptor Subtype (e.g., GABA_A β3) |
| Optimal Range | 4.5–5.5 | α1β2γ2 vs. α1β3γ2 |
| Critical Technique | TLC (CHCl₃/MeOH 9:1) | Radioligand Displacement (³H-muscimol) |
| Data Interpretation | Rf shift indicates byproduct formation | IC₅₀ calculated via nonlinear regression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
